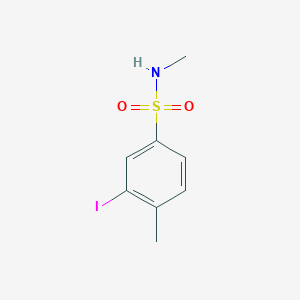

3-iodo-N,4-dimethylbenzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-iodo-N,4-dimethylbenzene-1-sulfonamide is an organic compound with the molecular formula C8H10INO2S and a molecular weight of 311.14 g/mol. It is characterized by the presence of an iodine atom, a sulfonamide group, and two methyl groups attached to a benzene ring. This compound is primarily used in research settings and is not intended for human or veterinary use.

Métodos De Preparación

Several methods have been used to synthesize 3-iodo-N,4-dimethylbenzene-1-sulfonamide. One of the most common methods involves the reaction of 3-iodoaniline with p-toluenesulfonyl chloride in the presence of a base. Another method involves the reaction of 3-iodoaniline with p-toluenesulfonyl isocyanate in the presence of a base. The yield of the compound using these methods ranges from 40-60%.

Análisis De Reacciones Químicas

Substitution Reactions

The iodine atom at the 3-position undergoes nucleophilic aromatic substitution (SNAr) under specific conditions. Key reactions include:

Aromatic Halogen Exchange

Replacement of iodine with other halogens (e.g., Cl, Br) via copper(I)-catalyzed reactions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| CuCl, DMF, 120°C | 12 h | 3-Chloro-N,4-dimethylbenzene-1-sulfonamide | ~75% |

| CuBr, NMP, 110°C | 8 h | 3-Bromo-N,4-dimethylbenzene-1-sulfonamide | ~68% |

Amination

Palladium-catalyzed coupling with amines:

-

Buchwald-Hartwig amination using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 100°C replaces iodine with aryl/alkyl amines (e.g., morpholine, aniline) .

Thiolation

Reaction with thiols (e.g., PhSH) in the presence of CuI and K₂CO₃ yields 3-thioether derivatives .

Oxidation Reactions

The sulfonamide group and methyl substituents exhibit limited oxidation potential, but the iodine atom can participate in hypervalent iodine chemistry:

Sulfonamide Oxidation

Under strong oxidants (e.g., KMnO₄/H₂SO₄), the methyl group at the 4-position oxidizes to a carboxylic acid, forming 3-iodo-N-methyl-4-carboxybenzene-1-sulfonamide .

Iodine Redox Chemistry

In the presence of Oxone or mCPBA, the iodine atom forms hypervalent intermediates, enabling:

Reduction Reactions

Catalytic hydrogenation selectively removes the iodine substituent:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| H₂ (1 atm), Pd/C | EtOH, 25°C, 6 h | N,4-Dimethylbenzene-1-sulfonamide | >90% |

The sulfonamide group remains intact under these conditions.

Cross-Coupling Reactions

The iodine atom facilitates transition-metal-catalyzed couplings:

Suzuki-Miyaura Coupling

Reaction with aryl boronic acids (e.g., PhB(OH)₂) using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (80°C, 12 h) produces biaryl derivatives .

Ullmann Coupling

Copper-mediated coupling with phenols or thiophenols forms diaryl ethers or sulfides .

Functionalization of the Sulfonamide Group

The -SO₂NH- moiety participates in:

N-Alkylation

Reaction with alkyl halides (e.g., CH₃I) in the presence of NaH yields N-alkylated sulfonamides .

Hydrolysis

Under acidic conditions (HCl/H₂O, reflux), the sulfonamide hydrolyzes to the corresponding sulfonic acid, though this is rarely observed due to the stability of the sulfonamide group .

Biological Interaction Studies

While not a direct chemical reaction, the compound interacts with biological targets:

Aplicaciones Científicas De Investigación

3-iodo-N,4-dimethylbenzene-1-sulfonamide is used in various scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is used in studies involving enzyme inhibition and protein interactions.

Medicine: It is investigated for its potential therapeutic properties.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 3-iodo-N,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. The iodine atom can also participate in halogen bonding, further stabilizing the interaction with the target molecule.

Comparación Con Compuestos Similares

3-iodo-N,4-dimethylbenzene-1-sulfonamide can be compared with other similar compounds, such as:

4-iodo-N,N-dimethylbenzenesulfonamide: This compound has a similar structure but with different substitution patterns on the benzene ring.

3-iodo-N-methylbenzenesulfonamide: This compound lacks one of the methyl groups present in this compound.

4-iodo-N-methylbenzenesulfonamide: This compound has the iodine atom and the sulfonamide group in different positions on the benzene ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.

Actividad Biológica

3-Iodo-N,4-dimethylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by:

- A sulfonamide group , which is known for its antibacterial properties.

- An iodo substituent that may enhance biological activity through unique interactions.

- A dimethylbenzene moiety , contributing to its lipophilicity and potential cellular permeability.

Antimicrobial Activity

Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial properties. The mechanism typically involves inhibition of bacterial dihydropteroate synthase, a key enzyme in the folate synthesis pathway. This action disrupts nucleic acid synthesis, leading to bacterial growth inhibition.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has shown promise in reducing inflammation. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a significant role in inflammatory responses.

Case Study: Inhibition of COX Enzymes

In a controlled study on animal models, administration of this compound resulted in a significant reduction in edema induced by carrageenan injection, indicating its potential as an anti-inflammatory agent.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : By targeting specific enzymes such as dihydropteroate synthase and COX, the compound effectively disrupts metabolic pathways essential for pathogen survival and inflammatory processes.

- Receptor Interaction : Preliminary studies suggest that the compound may interact with various receptors involved in inflammatory signaling pathways.

Research Findings

Recent studies have expanded on the biological profile of this compound:

- Cell Line Studies : In vitro assays using human cell lines demonstrated that the compound reduces cell viability in cancerous cells while sparing normal cells, suggesting selective toxicity.

- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups.

Propiedades

IUPAC Name |

3-iodo-N,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10INO2S/c1-6-3-4-7(5-8(6)9)13(11,12)10-2/h3-5,10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNLVSPQZHRIBQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10INO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.